

Viridiflorol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Viridiflorol**
Cat. No.: **B1683568**

[Get Quote](#)

Viridiflorol, a naturally occurring sesquiterpenoid, has emerged as a compound of significant interest within the scientific community. Possessing a unique tricyclic structure, this volatile organic compound has demonstrated a spectrum of biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of **Viridiflorol**, including its chemical properties, biological effects, and relevant experimental protocols.

Core Chemical and Physical Data

Viridiflorol is chemically identified as (1aR,4S,4aS,7R,7aS,7bS)-1,1,4,7-Tetramethyldecahydro-1H-cyclopropa[e]azulen-4-ol. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	552-02-3	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₅ H ₂₆ O	[1] [2] [3]
Molecular Weight	222.37 g/mol	[1] [2] [3]
Appearance	Powder	[3]
Purity (Typical)	≥95.0% (GC)	[5]

Biological Activities and Quantitative Data

Viridiflorol exhibits a range of biological activities, with notable anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties.[\[1\]](#)[\[2\]](#)[\[6\]](#) The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of Viridiflorol against Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ Value	Reference
Daoy	Medulloblastoma	0.1 μ M	[1]
MCF-7	Breast Cancer	10 μ M	[1]
A549	Lung Cancer	30 μ M	[1]

Table 2: In Vivo Anti-inflammatory Activity of Viridiflorol

Model	Parameter	Dosage	Inhibition	Reference
Carrageenan-induced pleurisy in mice	Total Leucocyte Migration	3 mg/kg	71 \pm 5%	[2]
Carrageenan-induced pleurisy in mice	Total Leucocyte Migration	30 mg/kg	57 \pm 3%	[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for researchers to replicate and build upon existing findings.

Cell Viability Assessment (MTT Assay)

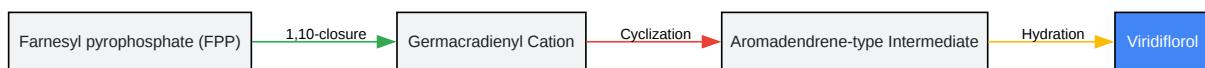
The cytotoxic effect of **Viridiflorol** on cancer cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[1\]](#)

Procedure:

- Cancer cells are seeded in 96-well plates at a density of 1×10^3 cells per well and allowed to adhere overnight.[1]
- The cells are then treated with varying concentrations of **Viridiflorol** (e.g., 0.03 μM to 300 μM) for a specified duration, typically 24 hours.[1]
- Following treatment, the medium is replaced with a fresh medium containing MTT solution.
- The plates are incubated for 1-4 hours to allow for the formation of formazan crystals by viable cells.
- The formazan crystals are then dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is calculated as a percentage of the control (vehicle-treated) cells.

Apoptosis Assessment (Annexin V/PI Staining)

The induction of apoptosis by **Viridiflorol** can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[1]

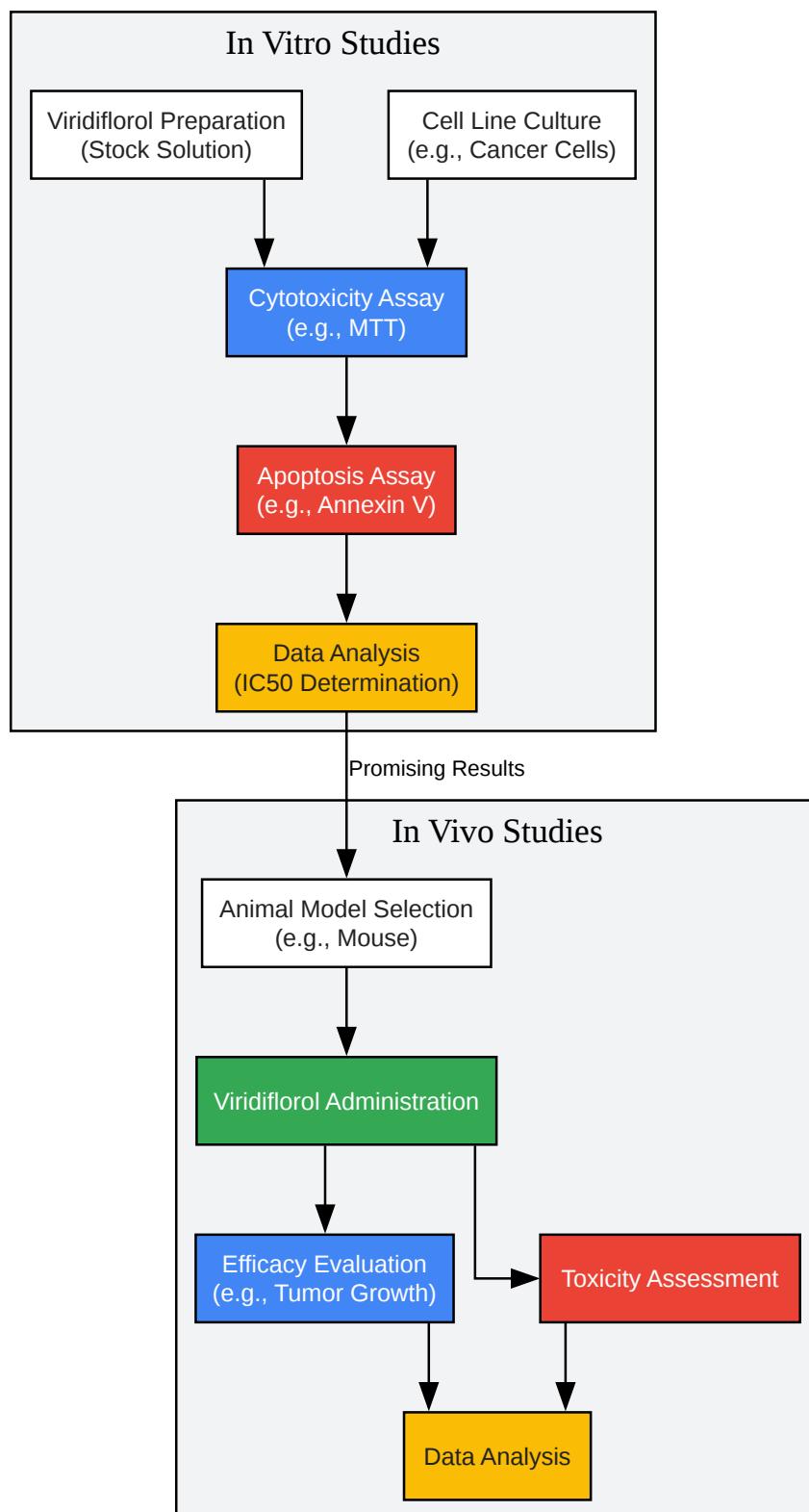

Procedure:

- Cells are seeded in 6-well plates (3×10^5 cells/well) and treated with the desired concentrations of **Viridiflorol** for 24 hours.[1]
- After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
- The cells are then resuspended in Annexin V binding buffer.
- Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15-30 minutes.

- The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Biosynthetic Pathway of **Viridiflorol**

The biosynthesis of **Viridiflorol** is a complex enzymatic process. The following diagram illustrates a proposed pathway starting from Farnesyl pyrophosphate (FPP).



[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of **Viridiflorol** from FPP.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a general workflow for screening the biological activity of **Viridiflorol**.

[Click to download full resolution via product page](#)

Caption: General workflow for **Viridiflorol** bioactivity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Viridiflorol induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory, antioxidant and anti-Mycobacterium tuberculosis activity of viridiflorol: The major constituent of Allophylus edulis (A. St.-Hil., A. Juss. & Cambess.) Radlk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biomimetic synthesis of (+)-ledene, (+)-viridiflorol, (-)-palustrol, (+)-spathulenol, and psiguadial A, C, and D via the platform terpene (+)-bicyclogermacrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MSU Technologies [msut.technologypublisher.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Viridiflorol: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1683568#viridiflorol-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com